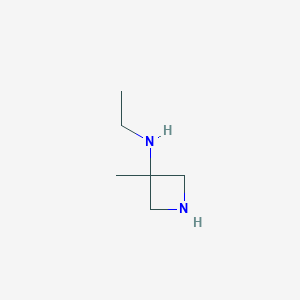

N-ethyl-3-methylazetidin-3-amine

Description

N-Ethyl-3-methylazetidin-3-amine is a four-membered azetidine ring compound substituted with a methyl group at the 3-position and an ethylamine moiety. This structure confers unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

CAS No. |

149696-15-1 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

N-ethyl-3-methylazetidin-3-amine |

InChI |

InChI=1S/C6H14N2/c1-3-8-6(2)4-7-5-6/h7-8H,3-5H2,1-2H3 |

InChI Key |

MPSVIRTVELVFSN-UHFFFAOYSA-N |

SMILES |

CCNC1(CNC1)C |

Canonical SMILES |

CCNC1(CNC1)C |

Synonyms |

N-ETHYL-3-METHYL-3-AZETIDINAMINE |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

N-ethyl-3-methylazetidin-3-amine can be synthesized through various methods, including single-step processes that yield high purity and efficiency. For instance, recent studies have reported efficient synthetic routes that employ specific reagents and conditions to produce this compound with favorable yields . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized azetidine derivatives .

Anticancer Properties

One of the most significant applications of this compound is in cancer research. Compounds with similar azetidine structures have been studied for their ability to inhibit tumor growth. For example, derivatives of azetidine have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and triple-negative breast cancer cells (Hs578T) with IC50 values in the nanomolar range . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Neuropharmacological Effects

Research indicates that azetidine derivatives may interact with neurotransmitter systems, particularly those involving acetylcholine receptors. The potential for this compound to act as a modulator in neuropharmacology has been explored, particularly concerning its binding affinity to muscarinic acetylcholine receptors . This interaction could lead to applications in treating neurological disorders or enhancing cognitive function.

Cancer Therapy

The anticancer properties of this compound suggest its potential role in targeted cancer therapies. The ability of azetidine derivatives to induce apoptosis in cancer cells positions them as valuable candidates for drug development aimed at overcoming resistance mechanisms present in tumors . Further studies are necessary to elucidate the mechanisms by which these compounds exert their effects on tumor cells.

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological profile. The exploration of structure-activity relationships (SAR) is critical for developing more potent analogs with improved selectivity and reduced toxicity .

Case Studies and Research Findings

Several studies have documented the efficacy of azetidine derivatives:

These findings underscore the compound's versatility and potential across different therapeutic areas.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues of Azetidine Derivatives

a) 1-Benzyhydryl-3-methylazetidin-3-amine (CAS 133891-52-8)

- Structure : Features a benzhydryl (diphenylmethyl) group at the 1-position and a methyl group at the 3-position.

- This may influence binding affinity in receptor-ligand interactions .

- Applications : Likely used as a chiral building block in asymmetric synthesis due to its rigid bicyclic structure.

b) N-Methylazetidin-3-amine dihydrochloride (CAS 136293-86-2)

- Structure : Contains a methyl group at the nitrogen and lacks the ethyl substituent.

- Key Differences : The absence of the ethyl group reduces lipophilicity, which may affect membrane permeability in biological systems. The dihydrochloride salt form enhances solubility for pharmaceutical applications .

- Synthetic Relevance : Demonstrates the importance of N-alkylation in modulating physicochemical properties.

Pyrazole- and Pyridine-Containing Amines

a) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Combines a pyrazole ring with a pyridine substituent and a cyclopropylamine group.

- Synthesis : Prepared via palladium-catalyzed coupling (e.g., 3-iodoaniline with olefinic amines) followed by deprotection .

b) 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Aryl-Substituted Olefinic Amines

a) (E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine

- Structure : Combines an aromatic amine with an olefinic side chain.

- Key Differences : The conjugated double bond allows for photochemical reactivity, unlike the saturated azetidine ring. The aryl group enables interactions with aromatic residues in enzymes or receptors .

- Synthesis : Involves palladium-catalyzed coupling of 3-haloanilines with olefinic amines, followed by acid-mediated deprotection .

Tetrahydrofuran- and Chroman-Based Amines

a) (2R,3S)-N-Methyl-2-phenyltetrahydro-2H-pyran-3-amine

- Structure : A six-membered tetrahydrofuran ring fused with a phenyl group.

- The phenyl group enhances aromatic interactions in drug-receptor binding .

Preparation Methods

Reaction Conditions and Optimization

-

Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred due to their ability to stabilize intermediates.

-

Temperature : Reactions are conducted at 25–50°C under inert atmospheres (e.g., nitrogen) to prevent oxidation.

-

Catalysts : Lewis acids like boron trifluoride etherate may accelerate the cyclization step, though stoichiometric amine bases (e.g., triethylamine) are often sufficient.

Typical yields range from 40% to 60%, with purity exceeding 90% after column chromatography. Challenges include competing side reactions, such as over-alkylation or ring-opening, which necessitate careful stoichiometric control.

Nucleophilic Substitution of Mesylate Intermediates

A single-step synthesis leveraging mesylate intermediates has emerged as a high-yield alternative. This method, detailed in a ChemRxiv study, involves displacing a benzhydryl-protected mesylate group with ethylamine.

Procedure Overview

-

Intermediate Preparation : 1-Benzhydrylazetidin-3-yl methanesulfonate is synthesized from 1-benzhydryl-3-azetidinol using methanesulfonyl chloride.

-

Amine Displacement : The mesylate reacts with ethylamine (2 equivalents) in acetonitrile at 80°C for 3–5 hours, yielding the substituted azetidine.

-

Deprotection : Acidic hydrolysis (e.g., HCl) removes the benzhydryl group, followed by neutralization with aqueous ammonia to isolate the free amine.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 33% (initial), 81% (optimized) | |

| Reaction Temperature | 80°C | |

| Purification Method | Distillation |

This method’s efficiency stems from the mesylate’s superior leaving-group ability, enabling rapid displacement even at moderate temperatures.

Ritter Reaction-Based Approaches

The Ritter reaction, traditionally used for synthesizing tertiary amines, has been adapted for azetidine derivatives. A patent describing tertiary alkyl primary amine synthesis provides insights into scalable production.

Modified Protocol for Azetidines

Example Workflow

-

Carbocation Formation : Propylene trimer reacts with sulfuric acid to generate a tertiary carbocation.

-

Nitrile Incorporation : Hydrogen cyanide undergoes nucleophilic addition, forming an nitrilium ion intermediate.

-

Hydrolysis and Neutralization : The intermediate is hydrolyzed to an amide, then reduced to the primary amine using lithium aluminum hydride.

While this method achieves yields exceeding 80%, it requires hazardous reagents (e.g., HCN) and specialized equipment for safe handling.

Comparative Analysis of Methods

The table below evaluates the three primary synthetic routes based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Safety Concerns | Key Advantage |

|---|---|---|---|---|

| Aza-Michael Addition | 40–60 | Moderate | Low | Mild conditions, no toxic gases |

| Mesylate Displacement | 33–81 | High | Moderate | High purity post-distillation |

| Ritter Reaction | 80+ | Industrial | High | Suitable for bulk production |

Q & A

Q. What synthetic routes are reported for N-ethyl-3-methylazetidin-3-amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves azetidine ring formation using cesium carbonate as a base and copper catalysts (e.g., copper(I) bromide) to facilitate C–N bond formation, as seen in analogous azetidine derivatives . Optimization may include solvent selection (e.g., dimethyl sulfoxide for polar aprotic conditions), temperature control (~35°C to avoid side reactions), and stoichiometric adjustments of amines . Post-reaction purification via liquid-liquid extraction (e.g., dichloromethane/water) and chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the azetidine ring. For example, methyl groups typically resonate at δ 1.0–1.5 ppm, while ethyl groups show splitting patterns near δ 1.2 (triplet) and δ 2.5–3.0 (quartet) .

- HRMS (ESI) : To verify molecular weight (e.g., m/z 128.18 [M+H]⁺ for C₆H₁₄N₂) .

- IR Spectroscopy : Amine N–H stretches appear at ~3300 cm⁻¹, and azetidine ring vibrations at ~1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Density functional theory (DFT) can model transition states during C–N coupling reactions, predicting regioselectivity and activation energies. For example, copper-catalyzed reactions may favor synergic metal-ligand interactions, as observed in similar azetidine syntheses . Machine learning platforms like LabMate.AI (trained on reaction databases) can recommend optimal catalysts (e.g., Pd/Cu systems) and solvent combinations .

Q. How should researchers address contradictions in biological activity data for azetidine derivatives?

Contradictions in bioactivity (e.g., varying IC₅₀ values across assays) may arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) .

- Assay interference : Control for azetidine’s inherent basicity (pKa ~9.5) in cell-based assays .

- Metabolic instability : Evaluate metabolic pathways via LC-MS/MS to identify degradation products, as demonstrated in studies of similar amines .

Q. What strategies are effective for scaling up azetidine amine synthesis while minimizing impurities?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise control of residence time .

- In-line purification : Coupling reactors with scavenger resins (e.g., silica-bound sulfonic acid to remove excess amines) .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature (±2°C) and reagent ratios .

Q. How can structural modifications of this compound enhance its pharmacological profile?

- Azetidine ring functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to modulate basicity and improve blood-brain barrier penetration .

- Prodrug approaches : Conjugate with ester moieties (e.g., acetyl) to enhance solubility, as shown in analogous amine derivatives .

Methodological Considerations

Q. What analytical workflows are recommended for stability studies of this compound?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Stability-indicating HPLC : Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve degradation products .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.